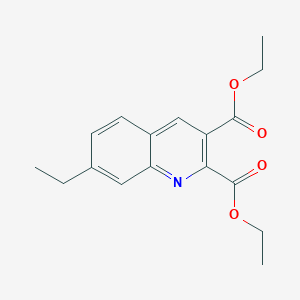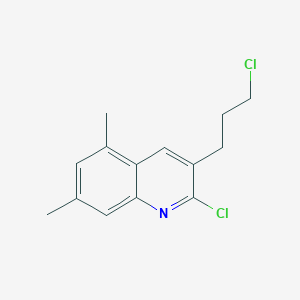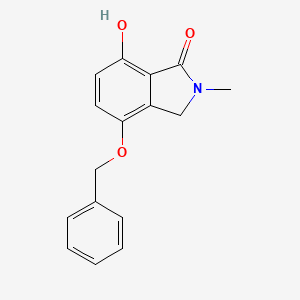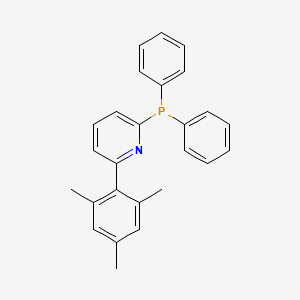
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.
Coordination: Metal salts such as palladium chloride and nickel chloride are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted pyridine derivatives.
Coordination: Metal complexes with potential catalytic properties.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in organic reactions.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine largely depends on its role as a ligand. When coordinating to metal centers, it can influence the electronic and steric properties of the metal, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes. The molecular targets and pathways involved include the formation of stable metal-ligand bonds and the facilitation of various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Lacks the 2,4,6-trimethylphenyl group, making it less sterically hindered.
2-(Diphenylphosphanyl)-6-methylpyridine: Contains a single methyl group instead of three, affecting its steric and electronic properties.
Uniqueness
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is unique due to the presence of the 2,4,6-trimethylphenyl group, which provides increased steric bulk and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in applications where steric hindrance is a critical factor.
Eigenschaften
CAS-Nummer |
919091-16-0 |
|---|---|
Molekularformel |
C26H24NP |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
diphenyl-[6-(2,4,6-trimethylphenyl)pyridin-2-yl]phosphane |
InChI |
InChI=1S/C26H24NP/c1-19-17-20(2)26(21(3)18-19)24-15-10-16-25(27-24)28(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-18H,1-3H3 |
InChI-Schlüssel |
NVLANPFCDJCFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
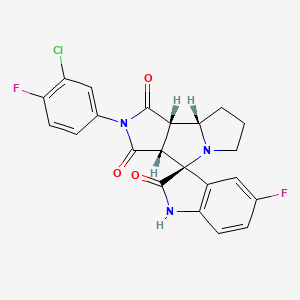
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
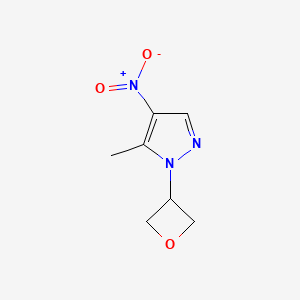
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
